Cas no 1131623-09-0 (1-(4-Carboxyphenyl methyl)-3-methyl piperazine)

1-(4-Carboxyphenyl methyl)-3-methyl piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Carboxyphenyl methyl)-3-methyl piperazine
- 4-[(3-methylpiperazin-1-yl)methyl]benzoic acid
- AKOS015842764
- DTXSID20660847
- 4-((3-methylpiperazin-1-yl)methyl)benzoic acid? (Imatinib Impurity pound(c)
- DB-249885
- CS-0163908
- 1-(4-carboxyphenylmethyl)-3-methylpiperazine
- 1131623-09-0
- 4-((3-Methylpiperazin-1-yl)methyl)benzoic acid
- 4-[(3-methyl-1-piperazinyl)methyl]benzoic acid
-
- MDL: MFCD11112686
- Inchi: InChI=1S/C13H18N2O2/c1-10-8-15(7-6-14-10)9-11-2-4-12(5-3-11)13(16)17/h2-5,10,14H,6-9H2,1H3,(H,16,17)
- InChI Key: KAVMCHJPDKAJKG-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 234.136827821Da
- Monoisotopic Mass: 234.136827821Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 52.6Ų
1-(4-Carboxyphenyl methyl)-3-methyl piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K12517-1g |
1-(4-carboxyphenyl methyl)-3-methyl piperazine |
1131623-09-0 | >95% | 1g |
$395 | 2023-09-04 |
1-(4-Carboxyphenyl methyl)-3-methyl piperazine Related Literature
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
Additional information on 1-(4-Carboxyphenyl methyl)-3-methyl piperazine
Introduction to 1-(4-Carboxyphenyl methyl)-3-methyl piperazine (CAS No. 1131623-09-0) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
1-(4-Carboxyphenyl methyl)-3-methyl piperazine, identified by the chemical abstracts service number 1131623-09-0, is a specialized organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the piperazine class of heterocyclic amines, which are widely recognized for their role in drug design and development. The presence of both a carboxylic acid functional group and a methyl substituent on the piperazine ring imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for further derivatization and investigation.
The 1-(4-Carboxyphenyl methyl)-3-methyl piperazine molecule exhibits a molecular formula of C₁₁H₁₄N₂O₂, with a molecular weight of approximately 202.24 g/mol. Its structural configuration includes a phenyl ring substituted at the fourth position with a carboxy group, connected to a methyl-piperazine moiety. This arrangement not only contributes to its solubility in polar solvents but also influences its interaction with biological targets, such as enzymes and receptors. The carboxy group, in particular, serves as a key site for hydrogen bonding and coordination interactions, which are critical for drug-receptor binding affinity.
In recent years, there has been growing interest in exploring the pharmacological potential of 1-(4-Carboxyphenyl methyl)-3-methyl piperazine and its derivatives. The compound has been studied for its potential role in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary in vitro studies have suggested that this molecule may exhibit properties relevant to the treatment of neurological disorders, including depression, anxiety, and cognitive impairments. The ability of 1-(4-Carboxyphenyl methyl)-3-methyl piperazine to interact with these receptors is attributed to its structural similarity to known pharmacophores in psychotropic drugs.
One of the most compelling aspects of 1-(4-Carboxyphenyl methyl)-3-methyl piperazine is its versatility as a building block for medicinal chemistry research. The compound's reactive sites allow for modifications that can fine-tune its biological activity. For instance, replacing the carboxy group with other functional groups or introducing additional substituents on the phenyl ring can alter its pharmacokinetic profile and target specificity. This flexibility has led to several derivative compounds being investigated in preclinical studies for their potential therapeutic effects.
Recent advancements in computational chemistry have further enhanced the exploration of 1-(4-Carboxyphenyl methyl)-3-methyl piperazine's pharmacological properties. Molecular docking simulations have been employed to predict how this compound might bind to various biological targets, providing insights into its mechanism of action. These computational approaches have complemented experimental studies, allowing researchers to design more targeted experiments with higher precision. The integration of machine learning algorithms has also enabled the identification of novel derivatives with enhanced efficacy and reduced side effects.
The synthesis of 1-(4-Carboxyphenyl methyl)-3-methyl piperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by nucleophilic substitution or condensation reactions with appropriate reagents. The use of advanced catalytic systems has improved the efficiency of these synthetic processes, reducing both reaction times and waste generation. Green chemistry principles have also been applied, emphasizing sustainable practices such as solvent recovery and minimal waste production.
As research continues to uncover new applications for 1-(4-Carboxyphenyl methyl)-3-methyl piperazine, its importance in drug discovery is likely to grow. The compound's unique structural features make it an attractive candidate for developing new therapies targeting neurological disorders, as well as other conditions where modulation of neurotransmitter systems is relevant. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical applications that benefit patients worldwide.
The future direction of research on 1-(4-Carboxyphenyl methyl)-3-methyl piperazine may include exploring its role in combination therapies, where it could be paired with other compounds to enhance therapeutic outcomes. Additionally, investigating its interactions with cellular pathways could provide deeper insights into its mechanisms of action and potential off-target effects. As our understanding of complex biological systems evolves, compounds like 1-(4-Carboxyphenyl methyl)-3-methyl piperazine will continue to play a crucial role in advancing our capabilities in chemical biology and medicinal chemistry.
1131623-09-0 (1-(4-Carboxyphenyl methyl)-3-methyl piperazine) Related Products
- 1040656-97-0(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide)
- 1219805-29-4(Ketoprofen-d)
- 952729-67-8(methyl (3S)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate)
- 132866-11-6(Lercanidipine hydrochloride)
- 2408974-24-1(5-Thiazolemethanamine, α,4-dimethyl-, hydrochloride (1:2))
- 104749-67-9(Methyl 2-Oxo-2-(thiophen-3-yl)acetate)
- 24508-11-0((±)-13-Ethyl-17α-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one)
- 2248383-47-1(2-{[(Tert-butoxy)carbonyl](5-fluoropyridin-2-yl)amino}acetic acid)
- 1275304-99-8(1-(2-methylpropanoyl)pyrrolidine-3-carboxylic acid)
- 2229189-11-9(2-ethoxy-6-1-(hydroxymethyl)cyclopropylphenol)




